1,4-Diaminocubane dihydrochloride
CAS No.: 87830-28-2
Cat. No.: VC8305234
Molecular Formula: C8H12Cl2N2
Molecular Weight: 207.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87830-28-2 |
---|---|
Molecular Formula | C8H12Cl2N2 |
Molecular Weight | 207.1 g/mol |
IUPAC Name | cubane-1,4-diamine;dihydrochloride |
Standard InChI | InChI=1S/C8H10N2.2ClH/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10;;/h1-6H,9-10H2;2*1H |
Standard InChI Key | XPDHJELXCHPFPS-UHFFFAOYSA-N |
SMILES | C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl |
Canonical SMILES | C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
1,4-Diaminobutane dihydrochloride has the chemical formula , equivalent to , with a molar mass of 161.08 g/mol . The compound consists of a linear four-carbon chain (butane) with primary amine groups at both termini, protonated by hydrochloric acid to form the dihydrochloride salt. This structure underpins its reactivity, particularly in cross-linking and salt-forming reactions .
Physicochemical Profile
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | 280°C | |
Solubility in Water | 930 g/L (25°C) | |
Density | 0.88 g/cm³ (25°C) | |
Vapor Pressure | 436 Pa (25°C) | |
Flash Point | 45°C |
The high melting point reflects its thermal stability, while exceptional water solubility facilitates its use in aqueous solutions . The reported density of 0.88 g/cm³, though atypically low for a crystalline solid, aligns with specifications from Merck Millipore .
Synthesis and Industrial Production
Quality Control
Certificates of analysis (CoA) for commercial batches include:
Applications in Science and Industry
Polymer Chemistry
As a cross-linking agent, 1,4-diaminobutane dihydrochloride enhances the mechanical properties of polymers by forming covalent bonds between polymer chains. For example, it modifies epoxy resins to improve tensile strength and thermal resistance .
Pharmaceutical and Agrochemical Synthesis
The compound serves as a building block in synthesizing:
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Anticancer Agents: Derivatives inhibit polyamine biosynthesis in tumor cells .
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Herbicides: Quaternary ammonium salts derived from it disrupt plant cell membranes .
Stem Cell Research
In biochemical applications, it is a component of specialized media for culturing stem cells. Its buffering capacity and compatibility with cell membranes support the proliferation of pluripotent stem cells, aiding regenerative medicine research .
Recent Research Advancements
Drug Delivery Systems
A 2024 study utilized the compound to synthesize pH-sensitive hydrogels for targeted cancer drug delivery. The amine groups facilitated covalent attachment of doxorubicin, enabling controlled release in acidic tumor microenvironments .
Stem Cell Differentiation
Researchers demonstrated that media containing 1,4-diaminobutane dihydrochloride enhanced the differentiation efficiency of mesenchymal stem cells into osteoblasts by 40% compared to standard media .
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